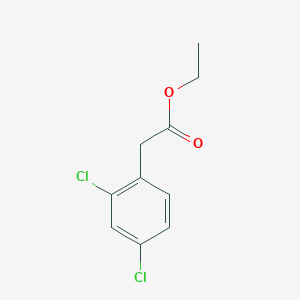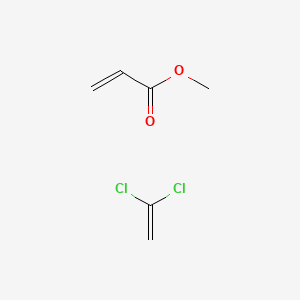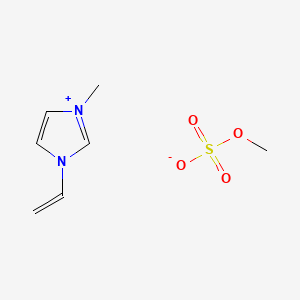
Ethyl 2-(2,4-dichlorophenyl)acetate
説明
Ethyl 2-(2,4-dichlorophenyl)acetate is a chemical compound with the CAS Number: 41022-54-2 . It has a molecular weight of 233.09 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate involves several steps. One method involves the use of sodium amide in ether at -5 degrees Celsius, followed by a reaction at 15 degrees Celsius for 3 hours . Another method involves the use of N-Bromosuccinimide in tetrachloromethane for 5 hours under irradiation . Other methods involve the use of sulfuric acid in benzene under reflux , or the use of dicobalt octacarbonyl with water at 190 degrees Celsius for 24 hours .
Molecular Structure Analysis
The linear formula of Ethyl 2-(2,4-dichlorophenyl)acetate is C10H10Cl2O2 . The InChI Code is 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 .
Chemical Reactions Analysis
Ethyl 2-(2,4-dichlorophenyl)acetate can undergo several chemical reactions. For instance, it can react with sodium amide in ether at -5 degrees Celsius, followed by a reaction at 15 degrees Celsius for 3 hours . It can also react with N-Bromosuccinimide in tetrachloromethane for 5 hours under irradiation . Other reactions involve the use of sulfuric acid in benzene under reflux , or the use of dicobalt octacarbonyl with water at 190 degrees Celsius for 24 hours .
Physical And Chemical Properties Analysis
Ethyl 2-(2,4-dichlorophenyl)acetate is a solid or liquid at room temperature . It has a molecular weight of 233.09 . .
科学的研究の応用
Advanced Oxidation Processes in Wastewater Treatment
Research has identified Ethyl 2-(2,4-dichlorophenyl)acetate as a transient product in the degradation of 2,4-dichlorophenoxyacetic acid, particularly in the context of wastewater treatment. Advanced oxidation processes utilizing Fe3+-catalyzed hydrogen peroxide have been studied for their effectiveness in breaking down these types of compounds, which are significant in environmental remediation efforts (Sun & Pignatello, 1993).
Photodegradation in Water
The photodegradation of various compounds, including Ethyl 2-(2,4-dichlorophenyl)acetate, in water has been analyzed. Studies have found that under certain conditions, such as oxygen atmosphere and UV light, ethyl 2-(2,4-dichlorophenyl)acetate is one of the degradation products. These findings are relevant for understanding the environmental impact and the behavior of these compounds in natural water sources (Climent & Miranda, 1997).
Role in Ethylene Release in Plants
In agricultural science, studies have indicated that compounds like 2,4-dichlorophenoxy-acetic acid, closely related to Ethyl 2-(2,4-dichlorophenyl)acetate, can stimulate the release of ethylene in plants such as cotton. Understanding these interactions helps in the study of plant growth and response to external chemical stimuli (Morgan & Hall, 1964).
Antimicrobial Activity
A series of compounds including Ethyl 2-(2,4-dichlorophenyl)acetate have been synthesized and analyzed for their antimicrobial activity. These studies are crucial in the development of new antimicrobial agents and understanding the structure-activity relationship in such compounds (Chandrashekhar, Reddy & Fasiulla, 2013).
Corrosion Inhibition
Research in the field of materials science has explored the use of compounds like Ethyl 2-(2,4-dichlorophenyl)acetate as corrosion inhibitors. These studies are significant for the protection of metals like copper and mild steel, which are widely used in industry (Zarrouk et al., 2014).
Solubility and Thermodynamic Properties
In the field of chemical thermodynamics, the solubility of related compounds in various solvents, including ethyl acetate, has been measured. Such studies provide insights into the thermodynamic properties and potential applications of these compounds in different industrial processes (Wang et al., 2012).
Safety And Hazards
Ethyl 2-(2,4-dichlorophenyl)acetate is associated with several safety hazards. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNWRRUKBQMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961391 | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichlorophenyl)acetate | |
CAS RN |
41022-54-2 | |
| Record name | 41022-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






